molecular formula C12H24N2O3 B2703742 tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate CAS No. 1461704-68-6

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Cat. No.: B2703742
CAS No.: 1461704-68-6
M. Wt: 244.335
InChI Key: XPNGYPONHJYIPU-UHFFFAOYSA-N
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Description

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is a specialized piperidine-based chemical intermediate of significant interest in medicinal chemistry and drug discovery research. This compound features a carbamate moiety protected by a tert-butoxycarbonyl (Boc) group, a fundamental protecting group in organic synthesis that enhances stability and enables selective deprotection under mild acidic conditions for subsequent molecular transformations. The 4-methoxypiperidine core and strategic substitution pattern make this compound a valuable scaffold for constructing more complex biologically active molecules, particularly in the development of protease inhibitors, kinase inhibitors, and various central nervous system-targeted therapeutics. This intermediate demonstrates particular research utility in the synthesis of complement factor B inhibitors, which are being investigated for treating inflammatory and autoimmune disorders by modulating the alternative pathway of the complement system . Additionally, structurally similar piperidine-carbamate derivatives have shown promising activity as PAD4 inhibitors, potentially offering therapeutic benefits in autoimmune and inflammatory conditions through epigenetic modulation . The compound's molecular architecture serves as a versatile template for structure-activity relationship studies, allowing researchers to explore diverse pharmacophores while maintaining favorable drug-like properties. Current investigative applications further extend to neurodegenerative disease research, where analogous carbamate-functionalized piperidine compounds have demonstrated moderate protective effects in cellular models relevant to Alzheimer's disease pathology . The chemical stability and synthetic versatility of this intermediate continue to enable its use across multiple drug discovery platforms, including the development of targeted protein degraders and novel enzyme inhibitors. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3/c1-12(2,3)17-11(15)14-8-9-7-10(16-4)5-6-13-9/h9-10,13H,5-8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPNGYPONHJYIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(CCN1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Chemical Reactions Analysis

General Chemical Reactions of Carbamates

Carbamates can undergo several types of chemical reactions:

  • Hydrolysis : Carbamates can hydrolyze in aqueous conditions to form amines and carbon dioxide. This reaction is often pH-dependent, with alkaline conditions favoring hydrolysis.

  • Amination : Carbamates can be synthesized through amination reactions involving amines and carbon dioxide in the presence of catalysts .

  • Rearrangement Reactions : Some carbamates can undergo rearrangement reactions, such as the Curtius rearrangement, which involves the conversion of acyl azides to isocyanates .

Potential Reactions of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate

Given the structural features of This compound , it is likely to participate in reactions typical of carbamates and piperidine derivatives:

  • Hydrolysis : This compound could undergo hydrolysis to form the corresponding amine and carbon dioxide.

  • Alkylation/Dealkylation : The methoxy group could be involved in alkylation or dealkylation reactions, affecting the compound's lipophilicity and biological activity.

  • Substitution Reactions : The piperidine ring may participate in substitution reactions, potentially altering the compound's pharmacological properties.

Reaction Conditions and Factors

The outcome of these reactions can be influenced by several factors:

  • pH : Hydrolysis and other reactions may be pH-dependent.

  • Temperature : Higher temperatures can increase reaction rates but may also lead to unwanted side reactions.

  • Solvent Choice : The choice of solvent can affect reaction rates and selectivity.

Data Table: Potential Chemical Reactions

Reaction TypeConditionsProducts
HydrolysisAqueous, alkalineAmine, CO₂
AlkylationAlkyl halides, basesAlkylated derivatives
SubstitutionNucleophiles, electrophilesSubstituted derivatives

Scientific Research Applications

Chemical Synthesis and Applications

Organic Synthesis
Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate serves as an important building block in organic synthesis. It is utilized as a reagent for the preparation of more complex molecules, including pharmaceuticals and other organic compounds. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for synthetic applications.

Catalysis
This compound can act as a catalyst or ligand in several catalytic reactions. Its unique structure allows it to facilitate chemical transformations that are essential in the development of new materials and chemical processes.

Biological Research Applications

Biochemical Studies
In biological research, this compound has been studied for its interactions with proteins and other biomolecules. It is particularly valuable in understanding biological processes related to enzyme mechanisms and protein-ligand interactions.

Neuropharmacology
The compound has shown potential neuroprotective effects, particularly against neurodegenerative diseases. For instance, it has been investigated for its ability to inhibit enzymes like acetylcholinesterase and β-secretase, which are crucial in the pathophysiology of Alzheimer's disease. In vitro studies demonstrated that it could protect neuronal cells from apoptosis induced by amyloid-beta toxicity .

Medicinal Chemistry Applications

Drug Development
this compound is being explored for its therapeutic potential in drug discovery. Its ability to modulate biological pathways makes it a candidate for developing new drugs aimed at treating various conditions, including neurodegenerative disorders and inflammatory diseases.

Pharmacological Studies
Research indicates that this compound may exhibit significant pharmacological activities. Studies have shown its potential to enhance cognitive function by increasing acetylcholine levels in the brain through inhibition of acetylcholinesterase . Furthermore, it has been noted for its ability to reduce pro-inflammatory cytokines in cell culture studies, suggesting anti-inflammatory properties .

Activity TypeMechanismReference
Acetylcholinesterase InhibitionIncreases acetylcholine levels
β-secretase InhibitionReduces amyloid-beta peptide aggregation
Neuroprotective EffectsProtects against amyloid-beta toxicity

Case Studies

  • Neuroprotective Effects Study
    A study focused on the neuroprotective effects of this compound demonstrated its ability to enhance cell viability in astrocytes exposed to amyloid-beta 1-42. The results indicated a significant reduction in cell death and inflammatory markers, suggesting its potential role in neuroprotection against Alzheimer's disease .
  • Antimicrobial Activity Investigation
    Another research effort explored the antimicrobial properties of compounds similar to this compound. The findings indicated notable antibacterial activity against various pathogens, highlighting its potential therapeutic applications beyond neuropharmacology.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate involves its interaction with specific molecular targets and pathways. It can bind to proteins and other biomolecules, influencing their structure and function. This interaction can modulate various biological processes, making it a valuable tool in scientific research .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Substitutions

Compound Name Substituent Positions Key Functional Groups Applications/Notes Reference
tert-Butyl N-[(4-Bromo-3-methoxybenzyl)]carbamate 4-Bromo, 3-methoxy Aromatic bromine, methoxy Intermediate for VHL ligands
tert-Butyl N-[(4-Chloropyrimidin-2-yl)methyl]-N-methylcarbamate 4-Chloropyrimidine Chloropyrimidine, N-methyl Kinase inhibitor precursors
tert-Butyl N-[(2-Fluoro-4-thiazolyl)benzyl]carbamate 2-Fluoro, 4-thiazolyl Fluorine, heterocyclic thiazole Anticancer agent intermediates
tert-Butyl N-[(4-Hydroxy-5-methoxypyridin-3-yl)methyl]carbamate 4-Hydroxy, 5-methoxy Pyridine hydroxyl, methoxy HDAC inhibitor scaffolds
tert-Butyl N-[[(2R,4S)-4-Methylpiperidin-2-yl]methyl]carbamate 4-Methylpiperidine Chiral methyl group Antibacterial agents

Key Observations :

  • Electronic Effects : The presence of electron-withdrawing groups (e.g., bromo, chloro) enhances electrophilicity, facilitating nucleophilic substitutions, while electron-donating groups (e.g., methoxy) stabilize intermediates in coupling reactions .
  • Steric Hindrance : Bulky substituents (e.g., tert-butyl) at the piperidine nitrogen improve metabolic stability but may reduce solubility .
  • Biological Relevance : Thiazole- and pyrimidine-containing analogues exhibit enhanced binding to kinase active sites due to π-π stacking interactions .

Key Findings :

  • General Procedure A (): Involves condensation of aldehydes with tert-butyl carbamate, yielding 16–23% due to competing side reactions.
  • General Procedure B (): Utilizes cross-coupling reactions (e.g., Suzuki) for aryl-thiazole hybrids, achieving higher yields (36–77%) .
  • Chiral Synthesis : Asymmetric reductive amination for 4-methylpiperidine derivatives requires chiral catalysts, yielding 58–77% .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Physical State Solubility (mg/mL) LogP Stability Notes Reference
tert-Butyl N-[(4-Methoxypiperidin-2-yl)methyl]carbamate Colorless oil 12.5 (DMSO) 2.1 Stable at −20°C; hygroscopic
tert-Butyl N-[(4-Bromo-3-methoxybenzyl)]carbamate White solid 8.2 (EtOH) 3.4 Light-sensitive; store in amber vials
tert-Butyl (2-Fluoro-4-thiazolylbenzyl)carbamate Yellow solid 5.6 (CHCl₃) 2.8 Prone to hydrolysis under acidic conditions
tert-Butyl N-[(4-Hydroxypyridin-3-yl)methyl]carbamate Off-white powder 9.8 (H₂O) 1.5 Oxidizes in air; requires inert storage

Critical Analysis :

  • LogP Trends : Methoxy and hydroxyl groups reduce LogP (increased hydrophilicity), whereas bromo/chloro substituents increase LogP .
  • Stability : Boc-protected amines are stable under basic conditions but degrade in strong acids (e.g., HCl/MeOH) .

Biological Activity

Tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate is a compound of significant interest in the field of medicinal chemistry due to its potential neuropharmacological applications. This article explores its biological activity, particularly its interactions with neurotransmitter systems, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H24_{24}N2_2O3_3
  • Molecular Weight : 244.33 g/mol
  • CAS Number : 188974-02-9
  • Purity : Typically >95%

The structural features include a tert-butyl group, a methoxy-substituted piperidine ring, and a carbamate moiety, which enhance its solubility and bioavailability compared to other similar compounds .

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Compounds with piperidine structures are known for their diverse pharmacological effects, including:

  • Neurotransmitter Modulation : The compound may influence the release and uptake of neurotransmitters, potentially affecting mood, cognition, and pain perception.

Neuropharmacological Effects

Research indicates that this compound exhibits significant neuropharmacological activity. For example, studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .

In Vitro Studies

In vitro experiments have demonstrated that this compound can prevent the aggregation of amyloid beta peptides (Aβ), which are implicated in Alzheimer's pathology. Specifically, it has been observed to:

  • Inhibit β-secretase activity with an IC50_{50} value of 15.4 nM.
  • Show 85% inhibition of Aβ aggregation at a concentration of 100 μM .

In Vivo Studies

In vivo studies have also been conducted to assess the protective effects against neurodegeneration. For instance:

  • The compound was tested in models where scopolamine was used to induce cognitive deficits. Results indicated a moderate protective effect on astrocytes against Aβ toxicity, reducing levels of pro-inflammatory cytokines such as TNF-α .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Alzheimer's Disease Model :
    • In an experimental model using scopolamine-treated rats, the compound showed improvements in cognitive function and reduced oxidative stress markers compared to control groups .
  • Neuroprotective Effects :
    • The compound's ability to enhance cell viability in astrocytes exposed to Aβ indicates its potential as a neuroprotective agent .

Comparative Analysis with Related Compounds

Compound NameMechanism of ActionIC50 (nM)Key Findings
This compoundAChE inhibitor15.4Prevents Aβ aggregation
GalantamineAChE inhibitor10Established treatment for Alzheimer's
M4 Compoundβ-secretase/AChE inhibitor15.4 / 170Moderate protective effects against Aβ toxicity

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-butyl N-[(4-methoxypiperidin-2-yl)methyl]carbamate, and how do reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via carbamate protection of a piperidine-derived amine. A common approach involves reacting 4-methoxypiperidin-2-ylmethylamine with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under inert conditions. Catalytic bases like DMAP or TEA are used to enhance reactivity .
  • Optimization : Yield improvements (70–85%) are achieved by controlling stoichiometry (1:1.2 amine:Boc₂O), temperature (0–25°C), and reaction time (4–12 hrs). Side products like over-Boc-protected species can form if excess Boc₂O is used, requiring column chromatography for purification .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Safety Protocols : While specific toxicity data for this compound are limited, structurally similar carbamates (e.g., tert-butyl (4-chlorophenethyl)carbamate) are classified as non-hazardous but require standard precautions:

  • Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact .
  • Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .
    • Emergency Measures : In case of exposure, rinse affected areas with water for 15+ minutes and seek medical evaluation .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • Primary Methods :

  • NMR : ¹H/¹³C NMR confirms Boc-group integration (e.g., tert-butyl peaks at δ ~1.4 ppm) and piperidine ring conformation .
  • HPLC/MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry verifies molecular weight (e.g., [M+H]⁺ ≈ 287.3 g/mol) and purity (>95%) .
    • Supplementary Data : IR spectroscopy identifies carbamate C=O stretches (~1680–1720 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for carbamate derivatives?

  • Case Study : X-ray crystallography of tert-butyl carbamate derivatives (e.g., tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-5-oxotetrahydro-2H-pyran-3-yl]carbamate) reveals challenges in modeling disorder or solvent interactions. Use SHELX software for refinement, prioritizing high-resolution data (≤1.0 Å) and validating models with R-factor convergence (<5% discrepancy) .
  • Troubleshooting : Discrepancies in bond angles/thermal parameters may arise from dynamic Boc-group rotation. Apply restraints or alternative space groups (e.g., P2₁/c) during refinement .

Q. What strategies enable enantioselective synthesis of chiral piperidine-carbamate derivatives?

  • Chiral Resolution : For analogs like tert-butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl carbamate, use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases (e.g., CAL-B) to isolate enantiomers. Confirm enantiopurity via chiral HPLC (Chiralpak AD-H column) .
  • Asymmetric Catalysis : Palladium-catalyzed coupling or organocatalytic methods (e.g., proline derivatives) can induce stereocontrol during piperidine functionalization .

Q. How can researchers investigate the pharmacological potential of this compound while addressing conflicting bioactivity data?

  • Mechanistic Studies : Carbamates like tert-butyl N-[triazole-linked glycoclusters] exhibit antiviral activity by targeting viral entry proteins (e.g., hemagglutinin). Use surface plasmon resonance (SPR) or fluorescence polarization assays to measure binding affinity (Kd) to target receptors .
  • Data Validation : Replicate conflicting results (e.g., IC50 variability) under standardized conditions (pH, temperature, cell lines). For instance, tert-butyl derivatives in kinase inhibition assays require ATP concentration controls to minimize false positives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in synthetic yields reported across literature?

  • Root Causes : Variability in yields (50–90%) may stem from differences in amine precursor purity, Boc₂O quality, or solvent drying. For example, traces of water in THF reduce Boc protection efficiency .
  • Resolution : Systematically test parameters using design-of-experiment (DoE) approaches. For tert-butyl carbamates, a Plackett-Burman design identified solvent polarity and base strength as critical factors .

Methodological Best Practices

  • Structural Confirmation : Always cross-validate NMR and MS data with computational tools (e.g., DFT for predicted chemical shifts) .
  • Safety Compliance : Follow GHS guidelines for similar carbamates, even if hazard data are absent .

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